2,8-Diazaspiro[4.5]decan-1-one is a chemical compound characterized by its unique spirocyclic structure, which consists of two nitrogen atoms incorporated into a decane framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and unique physical properties.
The compound is synthesized through various chemical methods, often involving the reaction of amines with cyclic ketones. Its derivatives have been explored for their pharmacological properties, including as inhibitors of specific biological pathways.
2,8-Diazaspiro[4.5]decan-1-one belongs to the class of spirocyclic compounds, which are known for their complex three-dimensional structures. These compounds can exhibit a variety of biological activities and are often used as scaffolds in drug design.
The synthesis of 2,8-diazaspiro[4.5]decan-1-one typically involves a one-pot three-component reaction. A common approach includes:
In industrial settings, the synthesis may be scaled up using continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure high yield and purity.
The molecular structure of 2,8-diazaspiro[4.5]decan-1-one features a spirocyclic arrangement that includes:
The compound's molecular formula is , with a molecular weight of approximately 166.22 g/mol.
2,8-Diazaspiro[4.5]decan-1-one can participate in several types of chemical reactions:
Common reagents include:
The mechanism of action for 2,8-diazaspiro[4.5]decan-1-one derivatives involves their interaction with specific molecular targets within biological systems:
Research has indicated that certain derivatives act as selective inhibitors for pathways involving T-type calcium channels and JAK kinases, highlighting their therapeutic potential in treating conditions like cancer and inflammatory diseases .
2,8-Diazaspiro[4.5]decan-1-one is typically presented as a solid at room temperature with moderate solubility in polar solvents due to its basic nitrogen atoms.
Key chemical properties include:
These properties make it suitable for further functionalization and application in drug development.
The applications of 2,8-diazaspiro[4.5]decan-1-one are diverse:
The 2,8-diazaspiro[4.5]decan-1-one scaffold serves as a structural foundation for novel receptor-interacting protein kinase 1 (RIPK1) inhibitors, crucial for modulating necroptosis—a programmed form of inflammatory cell death. Virtual screening campaigns targeting the RIPK1 allosteric hydrophobic pocket identified derivatives such as compound 41, which demonstrated potent RIPK1 inhibition (IC₅₀ = 92 nM) in vitro [2]. These inhibitors bind to a type III allosteric site behind the ATP-binding domain, disrupting necrosome formation (RIPK1/RIPK3/MLKL complex) and subsequent membrane rupture [5]. This mechanism is significant in pathologies like ischemia-reperfusion injury, neurodegenerative disorders (Alzheimer’s, ALS), and inflammatory bowel disease, where necroptosis drives tissue damage through DAMP (damage-associated molecular pattern) release [2] [5]. Structural optimization involved systematic modifications to the spirocyclic core and pendant heteroaryl groups, enhancing kinase selectivity and metabolic stability.
Table 1: Key 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors
Compound | RIPK1 IC₅₀ (nM) | Key Structural Features | Biological Model |
---|---|---|---|
41 | 92 | Optimized aryl substituents | HT-29 cellular assay |
Initial hit (8) | Moderate (~500) | Basic spirocyclic core | Virtual screening validation |
Nec-1s* | 320 | Reference inhibitor (non-spiro) | SIRS mouse model |
*Reference compound; not part of diazaspiro series [2].
Derivatives like compound 48 exhibit high selectivity for TYK2 (IC₅₀ = 6 nM) and JAK1 (IC₅₀ = 37 nM) kinases, positioning them as promising agents for autoimmune and inflammatory conditions [1]. The 2,8-diazaspiro[4.5]decan-1-one core mimics ATP-binding motifs, with substitutions at the C8 position enhancing affinity toward JAK homology domains. This dual inhibition suppresses downstream STAT phosphorylation and pro-inflammatory cytokine signaling (IFN-α, IL-12, IL-23) [1]. In murine models of acute ulcerative colitis, compound 48 outperformed tofacitinib by significantly reducing inflammation through suppression of Th1/Th17 cell differentiation and modulation of JAK-STAT-regulated genes [1]. The scaffold’s metabolic stability (attributed to the rigid spiro structure) further supports its therapeutic utility.
Table 2: JAK/TYK2 Inhibitory Profiles of Key Derivatives
Compound | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 Selectivity (Fold) | Efficacy Model |
---|---|---|---|---|
48 | 6 | 37 | >23 | Acute ulcerative colitis |
14l* | 32 | 210 | 8 | Reference TYK2 inhibitor |
*Precursor compound [1].
2,8-Diazaspiro[4.5]decan-1-one derivatives act as competitive antagonists of prolyl hydroxylase domain-containing protein 2 (PHD2), an α-ketoglutarate-dependent enzyme regulating HIF-1α degradation. Compounds such as 4b bind the PHD2 active site, chelating catalytic Fe²⁺ in a bidentate manner via nitrogen atoms, thereby stabilizing HIF-1α and stimulating erythropoietin (EPO) transcription [3] [6]. Crystallographic studies (PDB: 2G19) reveal unique interactions with Gln239, Tyr329, and Trp389 residues, without the typical salt bridge to Arg383 seen in other inhibitors [3]. This distinct binding mode enables selective hypoxia-mimetic effects, relevant for treating anemia and ischemic injuries. Molecular dynamics simulations confirm stable complex formation, with derivatives like CMNPD13808 showing binding free energies (−72.91 kcal/mol) superior to control inhibitor 4HG (−62.06 kcal/mol) [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1